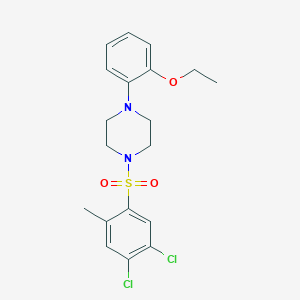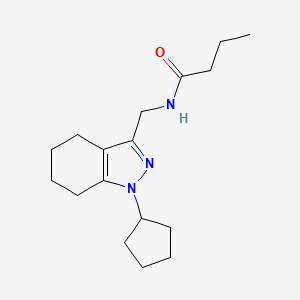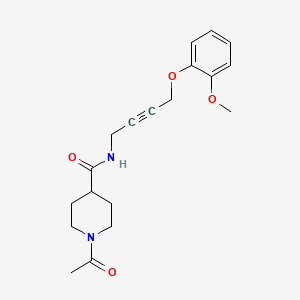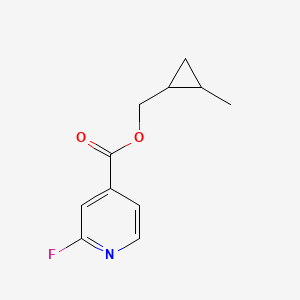
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, also known as T0901317, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to a class of molecules known as liver X receptor (LXR) agonists, which have been shown to modulate lipid metabolism and inflammation.
作用机制
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine exerts its effects through activation of the LXR, which is a nuclear receptor that plays a key role in lipid metabolism and inflammation. Upon activation, LXR forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in cholesterol efflux, fatty acid oxidation, and inflammation.
Biochemical and Physiological Effects
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects, including modulation of lipid metabolism, inflammation, and glucose homeostasis. In macrophages, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to increase the expression of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux and reduces foam cell formation. In the liver, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis. In adipose tissue, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to reduce inflammation and improve insulin sensitivity.
实验室实验的优点和局限性
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for LXR, as well as its ability to cross the blood-brain barrier. However, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine also has some limitations, including its potential toxicity and the need for appropriate controls to ensure that observed effects are due to LXR activation rather than off-target effects.
未来方向
There are several future directions for research on 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, including the development of more potent and selective LXR agonists, the identification of novel therapeutic applications for 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, and the elucidation of the molecular mechanisms underlying its effects. Additionally, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine could be used as a tool compound to study the role of LXR in various physiological and pathological processes.
合成方法
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can be synthesized through a multistep process, which involves the reaction of 2-ethoxybenzaldehyde with 4,5-dichloro-2-methylbenzenesulfonyl chloride to form the intermediate 1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)hydrazine. This intermediate is then reacted with piperazine in the presence of a base to yield 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine.
科学研究应用
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. In atherosclerosis, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to reduce the accumulation of cholesterol in macrophages and inhibit the development of atherosclerotic lesions. In Alzheimer's disease, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In cancer, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy.
属性
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-3-26-18-7-5-4-6-17(18)22-8-10-23(11-9-22)27(24,25)19-13-16(21)15(20)12-14(19)2/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNKXWVEWDSMGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2370578.png)


![1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2370581.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2370584.png)
![(1H-benzo[d][1,2,3]triazol-1-yl)(3-nitrophenyl)methanone](/img/structure/B2370585.png)
![2-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2370587.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2370589.png)
![1-(benzo[d]oxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide](/img/structure/B2370590.png)
![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2370592.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2370597.png)

![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2370600.png)